2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid
Overview
Description
This compound belongs to the class of organic compounds known as leucine and derivatives . It is also known as “[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid” with a CAS number of 78190-11-1 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as pinacol boronic esters are synthesized using a radical approach . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is a key step in this process .Physical and Chemical Properties Analysis
The molecular weight of this compound is 307.346. It is stored at room temperature and is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-(3-hydroxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-15(2,13(18)19)16(21)8-9-17(11-16)14(20)22-10-12-6-4-3-5-7-12/h3-7,21H,8-11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCXYSXBZUHWKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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